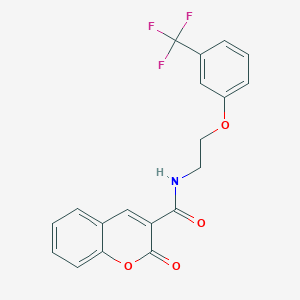![molecular formula C22H28FNO3 B2529940 (alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)
(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol
Overview
Description
MDL 100009 is a selective antagonist of the 5-HT2A receptor. It is the S-enantiomer of MDL 100151 and the opposite enantiomer of MDL 100907 . This compound is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthesis of MDL 100009 involves classical optical resolution of the N-nor intermediates, achieving at least 98% enantiomeric excess. The synthetic route typically involves the use of chiral precursors to obtain the desired enantiomer. Industrial production methods for MDL 100009 are not widely documented, but the synthesis generally follows similar principles used in laboratory settings.
Chemical Reactions Analysis
MDL 100009 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in substituted analogs of MDL 100009.
Scientific Research Applications
MDL 100009 is extensively used in scientific research, particularly in the study of serotonin receptors. It serves as a valuable tool for investigating the role of 5-HT2A receptors in various physiological and pathological processes . In chemistry, MDL 100009 is used to study receptor-ligand interactions and to develop new therapeutic agents targeting serotonin receptors. In biology and medicine, it is employed to understand the mechanisms underlying psychiatric disorders and to explore potential treatments for conditions such as schizophrenia and depression .
Mechanism of Action
MDL 100009 exerts its effects by selectively antagonizing the 5-HT2A receptor . This receptor is involved in various neurotransmission pathways, and its blockade by MDL 100009 can modulate neuronal activity. The compound’s mechanism of action involves binding to the 5-HT2A receptor and preventing the activation of downstream signaling pathways . This interaction can influence mood, cognition, and perception, making MDL 100009 a valuable tool for studying psychiatric disorders.
Comparison with Similar Compounds
MDL 100009 is similar to other 5-HT2A receptor antagonists, such as MDL 100907 and MDL 100151 . it is unique in its enantiomeric form, which can result in different pharmacological properties. MDL 100907, for example, is the opposite enantiomer of MDL 100009 and has been shown to be more potent in certain assays . Other similar compounds include cyamemazine, pancopride, and iferanserin, which also target serotonin receptors but may have different selectivity and efficacy profiles .
Properties
IUPAC Name |
(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
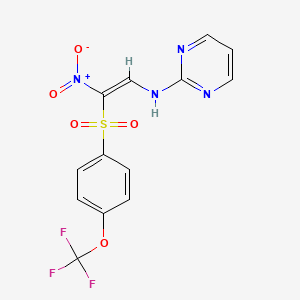
![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)
![13-chloro-5-(2-ethoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2529862.png)
![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)
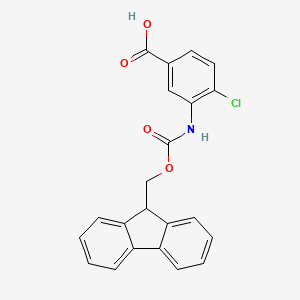
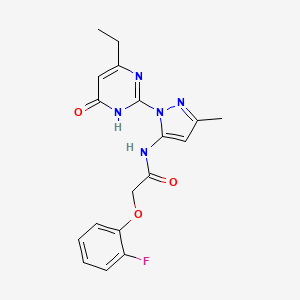
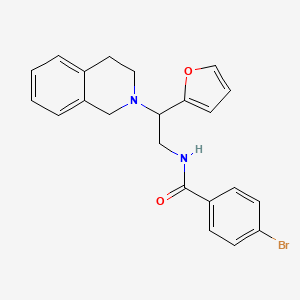
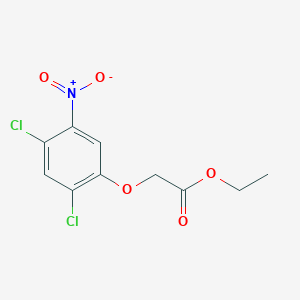
![1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529874.png)
![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)
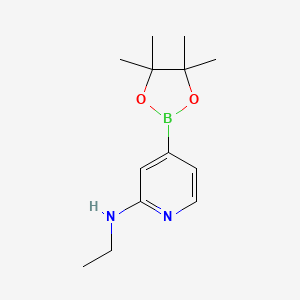
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)
